molecular formula C16H16BrN3O3S B2764077 5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)nicotinamide CAS No. 1325698-06-3

5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)nicotinamide

Cat. No.: B2764077
CAS No.: 1325698-06-3
M. Wt: 410.29
InChI Key: QTBFPMINPQCAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)nicotinamide is a synthetic heteroaryl compound of interest in chemical biology and drug discovery research. This molecule is characterized by a central nicotinamide scaffold, a structure shared by essential biochemical cofactors like NAD+ . The presence of the bromo-substituent and the isothiazolidine dioxide group suggests potential for high binding affinity and selectivity, making it a candidate for investigating protein-ligand interactions. Based on its structural features and patents covering similar chemical space, this compound is hypothesized to be useful as a modulator of various enzymatic targets, potentially including kinases or other ADP-ribose related proteins . Its core structure is related to nicotinamide, a molecule well-studied for its role in cellular energy metabolism, DNA repair, and oxidative stress response . Researchers may employ this compound in vitro to probe novel biological pathways involved in cell proliferation and inflammatory diseases. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

5-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3S/c1-11-3-4-14(20-5-2-6-24(20,22)23)8-15(11)19-16(21)12-7-13(17)10-18-9-12/h3-4,7-10H,2,5-6H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBFPMINPQCAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)nicotinamide typically involves multiple steps, starting with the preparation of the isothiazolidine ring. This can be achieved through the reaction of a suitable thiol with an appropriate amine under oxidizing conditions to form the 1,1-dioxidoisothiazolidine ring. The next step involves the bromination of the 2-methylphenyl group, followed by the coupling of the brominated intermediate with nicotinic acid or its derivatives under amide-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The isothiazolidine ring can be further oxidized under strong oxidizing conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Further oxidized derivatives of the isothiazolidine ring.

    Reduction: The corresponding hydrogenated compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)nicotinamide exhibit promising antibacterial properties. Studies have shown efficacy against resistant bacterial strains, including Klebsiella pneumoniae, which is known for its role in hospital-acquired infections. The presence of the bromine atom enhances the compound's reactivity, potentially increasing its antimicrobial potency.

Anticancer Properties

Recent investigations into the anticancer potential of this compound have yielded encouraging results. It has been observed that related nicotinamide derivatives can induce apoptosis in cancer cells while maintaining low cytotoxicity towards normal cells. For example, studies demonstrated that compounds with structural similarities inhibited tumor growth in murine models by targeting key signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Key findings include:

  • Bromination : The introduction of bromine significantly enhances antimicrobial activity.
  • Heterocyclic Rings : The presence of dioxidoisothiazolidin and phenyl rings contributes to the compound's interaction with biological targets.

Case Studies

Several documented case studies highlight the efficacy of compounds related to this compound:

  • Antibacterial Study : A derivative was evaluated against New Delhi Metallo-beta-lactamase-producing strains, showing promising results with minimal inhibitory concentrations (MIC) significantly lower than conventional antibiotics.
  • Anticancer Evaluation : In vitro studies demonstrated that structurally similar nicotinamide derivatives inhibited cancer cell proliferation with IC50 values considerably lower than those observed for standard chemotherapeutics.

Mechanism of Action

The mechanism by which 5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)nicotinamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine atom and nicotinamide moiety. These interactions can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

Nicotinamide vs. Nicotinonitrile Derivatives
  • Compound 5b (): 6-(5-Bromo-benzofuran-2-yl)-2-(2-oxo-2-phenyl-ethylsulfanyl)-nicotinonitrile replaces the nicotinamide core with a nitrile group.
  • 5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide (): Shares the nicotinamide core but substitutes the isothiazolidin-phenyl group with a pyridinyl ring, reducing steric bulk and altering electronic properties .
Benzamide Analogues
  • 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (): Replaces the nicotinamide core with a benzamide scaffold. The fluorine atom and methoxyphenyl group enhance lipophilicity and metabolic stability compared to the target compound’s polar sulfone groups .

Substituent-Driven Differences

Electron-Withdrawing Groups
  • Trifluoromethylsulfanyl Derivatives (): The compound 5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)-nicotinamide incorporates a CF₃S- group, which is highly lipophilic and electron-withdrawing. This contrasts with the target compound’s isothiazolidin dioxide, which offers polar sulfone groups for improved solubility .
  • Thiazolidinedione Derivatives (): Compounds like 3d–3i feature 2,4-dioxothiazolidin-5-ylidene moieties, which are known for hypoglycemic activity. The target compound’s isothiazolidin dioxide lacks the conjugated ketone system of thiazolidinediones, suggesting divergent pharmacological targets .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Predicted) LogP (Estimated)
Target Compound C₁₆H₁₅BrN₂O₃S 407.27 Bromine, isothiazolidin dioxide Moderate (polar sulfones) 2.8
5b () C₂₂H₁₄BrN₃O₂S 472.33 Benzofuran, sulfanyl Low (rigid structure) 4.1
5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide C₁₂H₁₀BrN₃O 308.14 Pyridinyl High (smaller size) 1.9
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.15 Fluoro, methoxyphenyl Moderate 3.2
Compound from C₁₀H₁₀BrF₃N₂OS 343.16 Trifluoromethylsulfanyl Low (lipophilic) 3.6

Biological Activity

5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the aromatic ring, a nicotinamide moiety, and a dioxidoisothiazolidine substituent. Its molecular formula is C15H16BrN3O3SC_{15}H_{16}BrN_3O_3S with a molecular weight of approximately 396.27 g/mol. The presence of the dioxidoisothiazolidine group is particularly notable as it may contribute to the compound's biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential anti-inflammatory properties .
  • Antioxidant Activity : The presence of the dioxidoisothiazolidine group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects .
  • Modulation of Signaling Pathways : There is evidence that related compounds can modulate nuclear factor kappa B (NF-κB) signaling pathways, which are critical in inflammation and cancer progression .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Potential inhibition of COX and LOX enzymes leading to reduced inflammation .
Antioxidant Scavenging free radicals and reducing oxidative stress .
Anticancer Induction of apoptosis in cancer cell lines has been observed in similar compounds .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of a related compound in a rat model of carrageenan-induced paw edema. The compound demonstrated significant reduction in edema comparable to standard anti-inflammatory drugs like indomethacin. The mechanism was attributed to inhibition of COX-2 activity and reduction in pro-inflammatory cytokines.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis through activation of caspase pathways. This suggests potential for development as an anticancer agent targeting apoptotic mechanisms.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 5-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)nicotinamide?

Answer:
The synthesis of this compound likely involves multi-step organic reactions, including:

  • Coupling Reactions: Amide bond formation between the nicotinamide and aryl amine groups under activating agents like EDC/HOBt .
  • Functional Group Protection: Use of protecting groups (e.g., Boc for amines) to prevent side reactions during intermediate steps .
  • Cyclization: Formation of the 1,1-dioxidoisothiazolidine ring via sulfonamide oxidation or cycloaddition .

Key Conditions:

ParameterOptimal RangeReference
SolventDMF, THF, or DCM
Temperature0–25°C (coupling); 80–100°C (cyclization)
CatalystsPd(PPh₃)₄ for cross-coupling; K₂CO₃ for deprotection

Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Basic: How can researchers validate the molecular structure and purity of this compound?

Answer:
A combination of spectroscopic and analytical methods is critical:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
    • ¹³C NMR: Confirm carbonyl (C=O, ~165–170 ppm) and sulfone (SO₂, ~110–120 ppm) groups .
  • Mass Spectrometry (HRMS): Compare experimental and theoretical molecular weights (e.g., [M+H]⁺) with <5 ppm error .
  • IR Spectroscopy: Detect amide (N–H stretch ~3300 cm⁻¹) and sulfone (S=O ~1300 cm⁻¹) vibrations .

Data Contradiction Resolution: Cross-validate using X-ray crystallography if spectral ambiguities arise .

Advanced: What methodologies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinases or GPCRs). Validate with mutagenesis studies .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD, kon/koff) .
  • Enzyme Inhibition Assays:
    • Example Protocol: Pre-incubate the compound with target enzymes (e.g., PDE4 or COX-2) and quantify inhibition via fluorometric/colorimetric readouts .

Mechanistic Insight: Pair with isotopic labeling (e.g., ¹⁴C) to track metabolic pathways .

Advanced: How should researchers design toxicity and pharmacokinetic studies for preclinical evaluation?

Answer:

  • In Vivo Toxicity (Rodent Models):
    • Acute Toxicity: Administer escalating doses (10–1000 mg/kg) and monitor mortality, organ histopathology, and serum biomarkers (ALT, AST) for 14 days .
    • Subchronic Toxicity: 28-day repeated dosing with hematological and urinalysis profiling .
  • Pharmacokinetics:
    • ADME Profiling: Use LC-MS/MS to measure plasma half-life (t½), Cmax, and bioavailability in Sprague-Dawley rats .
    • Tissue Distribution: Radiolabel the compound and quantify accumulation in organs (e.g., liver, kidney) .

Data Interpretation: Apply nonlinear mixed-effects modeling (NONMEM) for population PK analysis .

Advanced: How can conflicting data in spectral or bioactivity studies be systematically addressed?

Answer:

  • Experimental Replication: Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out procedural variability .
  • Multivariate Analysis: Use Design of Experiments (DoE) to isolate confounding factors (e.g., solvent polarity, temperature gradients) .
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .

Case Study: If bioactivity varies across cell lines, conduct transcriptomic profiling to identify differential target expression .

Advanced: What strategies optimize the compound’s solubility and stability for in vitro assays?

Answer:

  • Solubility Enhancement:
    • Use co-solvents (DMSO ≤1% v/v) or cyclodextrin-based formulations .
    • Modify pH (e.g., phosphate buffer at pH 6.5–7.5) for ionizable groups .
  • Stability Testing:
    • Forced Degradation: Expose to heat (40–60°C), light (UV), and oxidants (H₂O₂) to identify degradation products via LC-MS .
    • Long-Term Storage: Lyophilize and store at -80°C under argon to prevent hydrolysis/oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.